2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde
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Overview
Description
2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C9H9FO2S. It is a substituted benzaldehyde, characterized by the presence of a fluorine atom, a methoxy group, and a methylthio group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde can be synthesized starting from 2-amino-5-methoxytoluene.
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes, which may include halogenation, methylation, and oxidation reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products
The major products formed from these reactions include:
Carboxylic acids: From oxidation of the aldehyde group.
Alcohols: From reduction of the aldehyde group.
Substituted benzaldehydes: From nucleophilic substitution reactions.
Scientific Research Applications
2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates.
Agrochemicals: It is used in the development of new pesticides and herbicides.
Material Science: It is used in the synthesis of functional materials for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity .
Comparison with Similar Compounds
2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde can be compared with other similar compounds, such as:
2-Fluoro-5-methoxybenzaldehyde: Lacks the methylthio group, making it less reactive in certain nucleophilic substitution reactions.
2-Fluoro-3-methoxy-5-(methylthio)benzaldehyde: Has a different substitution pattern, which can affect its reactivity and applications.
2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde: Another isomer with a different substitution pattern, leading to variations in its chemical properties and uses.
These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.
Properties
Molecular Formula |
C9H9FO2S |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-fluoro-5-methoxy-3-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C9H9FO2S/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-5H,1-2H3 |
InChI Key |
RVUNYAXPJPTJDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)SC)F)C=O |
Origin of Product |
United States |
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